molecular formula C7H11FN2O B13025185 (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13025185
M. Wt: 158.17 g/mol
InChI Key: UGKUUZYPAHMYEP-PHDIDXHHSA-N
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Description

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a fluorinated heterocyclic compound. It features a unique structure that includes a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The fluorine atom at the 7th position adds to its distinct chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable diketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    7-Chlorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: Chlorine substitution instead of fluorine, leading to variations in reactivity and activity.

Uniqueness

The presence of the fluorine atom in (7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

(7R,8aR)-7-fluoro-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H11FN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h5-6H,1-4H2,(H,9,11)/t5-,6-/m1/s1

InChI Key

UGKUUZYPAHMYEP-PHDIDXHHSA-N

Isomeric SMILES

C1CN2C[C@@H](C[C@@H]2C(=O)N1)F

Canonical SMILES

C1CN2CC(CC2C(=O)N1)F

Origin of Product

United States

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